molecular formula C15H17BrN4O2 B7073111 N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide

Cat. No.: B7073111
M. Wt: 365.22 g/mol
InChI Key: BKFYDPLWKLCYLI-UHFFFAOYSA-N
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Description

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a brominated pyridinone moiety and a cyclohexyl-substituted pyrazole carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2/c16-11-8-17-9-13(14(11)21)18-15(22)12-6-7-20(19-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFYDPLWKLCYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC(=N2)C(=O)NC3=CNC=C(C3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide typically involves multiple steps:

    Bromination of Pyridinone: The starting material, 4-oxo-1H-pyridin-3-yl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane to yield 5-bromo-4-oxo-1H-pyridin-3-yl.

    Formation of Pyrazole Ring: The brominated pyridinone is then reacted with hydrazine derivatives to form the pyrazole ring. This step often requires a base such as potassium carbonate (K2CO3) and a solvent like ethanol or dimethylformamide (DMF).

    Cyclohexyl Substitution: The pyrazole intermediate is further reacted with cyclohexyl isocyanate to introduce the cyclohexyl group, forming the final carboxamide structure. This reaction is typically carried out under reflux conditions in a solvent like toluene or chloroform.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridinone ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (K2CO3, NaOH)

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF)

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water)

Major Products

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Oxidized forms such as carboxylic acids or ketones.

Scientific Research Applications

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridinone moiety may facilitate binding to active sites, while the cyclohexylpyrazole structure can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific biological context and the type of activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    N-(4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    N-(5-chloro-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.

    N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-phenylpyrazole-3-carboxamide: Contains a phenyl group instead of a cyclohexyl group, which may influence its solubility and binding affinity.

Uniqueness

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide is unique due to its specific combination of a brominated pyridinone and a cyclohexyl-substituted pyrazole carboxamide. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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